1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone
Description
1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone is a pyrrolidine-based compound featuring a benzyl-methyl-amino substituent at the 3-position of the pyrrolidine ring and a 2-chloro-ethanone group attached to the nitrogen atom at position 1. This structure confers unique physicochemical properties, including moderate lipophilicity (estimated logP ~2.5–3.0) and a molecular weight of ~294.82 g/mol (inferred from analogs) . Pyrrolidine derivatives are widely studied in medicinal chemistry due to their bioactivity, particularly in anti-inflammatory and receptor-targeting applications .
Properties
IUPAC Name |
1-[3-[benzyl(methyl)amino]pyrrolidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-16(10-12-5-3-2-4-6-12)13-7-8-17(11-13)14(18)9-15/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGYPQSCYKFCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis via Chiral Resolution
The stereochemical integrity of 1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone is critical for its biological interactions. A widely adopted method involves resolving racemic 3-(benzyl-methyl-amino)pyrrolidine precursors using tartaric acid derivatives. For example, (R)- or (S)-1-benzyl-3-aminopyrrolidine is synthesized by treating racemic mixtures with D- or L-tartaric acid in methanol or ethanol at 50–100°C . The resulting diastereomeric salts are crystallized, filtered, and neutralized to isolate enantiopure amines. Subsequent chloroacetylation with chloroacetyl chloride in tetrahydrofuran (THF) at reflux yields the target compound with >98% enantiomeric excess (Table 1) .
Table 1: Enantioselective Synthesis Parameters
| Parameter | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Resolution reagent | D-Tartaric acid hydrate | 78 | 99.2 |
| Solvent | Methanol | ||
| Reaction temperature | 70°C | ||
| Neutralization base | Ammonia | ||
| Chloroacetylation time | 2 h | 85 | 98.5 |
Chloroacetylation of 3-(Benzyl-methyl-amino)pyrrolidine
Direct acylation of 3-(benzyl-methyl-amino)pyrrolidine with chloroacetyl chloride is a streamlined approach. Optimized conditions involve using THF as the solvent and triethylamine as a base to scavenge HCl. Reaction at 0°C for 1 hour, followed by gradual warming to room temperature, minimizes side reactions such as N-alkylation . Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product in 82% yield. Notably, substituting THF with dichloromethane reduces yields to 65% due to incomplete conversion .
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. Deprotonation by triethylamine drives the reaction to completion, yielding the chloroacetylated product .
One-Pot Acylation-Dehydration Strategy
Recent advancements employ chloroacetyl chloride as both solvent and reagent. In a one-pot protocol, 3-(benzyl-methyl-amino)pyrrolidine is suspended in excess chloroacetyl chloride at 40–70°C for 1–2 hours . The exothermic reaction facilitates simultaneous acylation and dehydration, with excess reagent removed via vacuum distillation. This method achieves 88% yield and eliminates the need for chromatographic purification, making it industrially viable (Table 2) .
Table 2: One-Pot Method Efficiency
| Metric | Traditional Method | One-Pot Method |
|---|---|---|
| Reaction time (h) | 4 | 1.5 |
| Yield (%) | 82 | 88 |
| Purity (%) | 98.5 | 97.8 |
| Solvent consumption | High | None |
Silver-Catalyzed Cycloaddition for Pyrrolidine Core Formation
Emerging strategies leverage 1,3-dipolar cycloadditions to construct the pyrrolidine ring. Ag₂CO₃ catalyzes the reaction between azomethine ylides and electron-deficient dipolarophiles, forming the pyrrolidine backbone with four stereocenters . Post-functionalization introduces the benzyl-methyl-amino and chloroacetyl groups via reductive amination and acylation, respectively. While total yields are moderate (45–60%), this method enables access to structurally diverse analogs .
Stereochemical Control :
The (S)-configuration of the sulfinyl group in the dipolarophile induces a (2S,3R,4S,5R) configuration in the pyrrolidine, as confirmed by X-ray crystallography .
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Enantioselective | High enantiopurity | Multi-step, high solvent use |
| Chloroacetylation | Scalable, simple | Requires chromatographic purification |
| One-Pot | Industrial feasibility | Moderate purity |
| Silver catalysis | Structural diversity | Lower yields |
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethanone moiety, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new amine derivatives.
Scientific Research Applications
1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and signal transduction.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Piperidine (6-membered ring): Larger ring reduces strain and alters electron distribution, influencing solubility and metabolic stability .
Substituent Effects: Benzyl-methyl-amino (target compound): Moderate steric bulk balances lipophilicity and solubility. Benzyl-isopropyl-amino : Increased steric hindrance from the isopropyl group may reduce binding affinity but improve metabolic resistance.
Physicochemical Properties: The piperidine analog with a methylene spacer (C₁₆H₂₂ClN₂O) has identical molar mass to the target compound but lower logP (2.6 vs. ~2.6–3.0), suggesting reduced lipophilicity due to structural rigidity .
Biological Activity
1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring with a benzyl-methyl amino group and a chloroacetyl moiety, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for developing therapeutic agents.
Chemical Structure
The molecular structure of 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone can be represented as follows:
This structure highlights the presence of functional groups that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrrolidine compounds, including 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone, show promising antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .
- Neuroleptic Activity : The compound has been investigated for its neuroleptic potential. In studies involving related benzamide derivatives, significant antipsychotic effects were observed, suggesting that the compound may also exhibit similar pharmacological profiles .
Antimicrobial Activity
In vitro tests have shown that compounds related to 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone can inhibit the growth of several harmful bacteria. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0048 - 0.0195 mg/mL |
| Candida albicans | 0.0048 - 0.039 mg/mL |
These findings indicate that the compound may be effective in treating infections caused by these pathogens .
Neuroleptic Effects
A series of studies on related compounds revealed that certain derivatives of pyrrolidine exhibited higher activity compared to traditional neuroleptics like haloperidol. For instance, one derivative was reported to be 15 times more active than metoclopramide in reducing apomorphine-induced stereotyped behavior in rats . This suggests that 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone could have significant potential in psychopharmacology.
Structure-Activity Relationship (SAR)
The biological activity of 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone can be influenced by various structural modifications:
- Substituents on the Pyrrolidine Ring : Variations in substituents have been shown to enhance or diminish antimicrobial and neuroleptic activities.
- Chloroacetyl Moiety : The presence of the chloro group is critical for maintaining antibacterial properties, as evidenced by comparative studies with similar compounds lacking this functional group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
